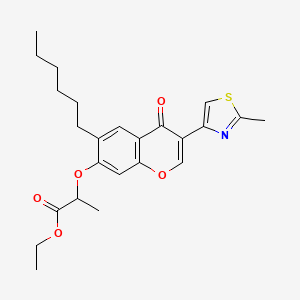
2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester typically involves multi-step organic reactions. The starting materials often include chromen-4-one derivatives, thiazole derivatives, and appropriate alkylating agents. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid
- 2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid methyl ester
Uniqueness
2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its ester group, for example, may influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C24H29NO5S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
ethyl 2-[6-hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C24H29NO5S/c1-5-7-8-9-10-17-11-18-22(12-21(17)30-15(3)24(27)28-6-2)29-13-19(23(18)26)20-14-31-16(4)25-20/h11-15H,5-10H2,1-4H3 |
InChI Key |
WDTQUEVGFRWBMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC=C(C2=O)C3=CSC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















